2-(Propan-2-yl)-1,3-benzothiazol-5-amine
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reagents and conditions required for the reactions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and refractive index. It could also involve studying the compound’s chemical stability and reactivity .Scientific Research Applications
Synthesis and Reactivity
Benzothiazole derivatives are synthesized through various reactions, demonstrating their versatility in organic chemistry. For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol leads to the formation of N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, which can undergo further chemical transformations. These processes illustrate the compound's utility in synthesizing complex organic molecules with potential applications in drug development and materials science (Aleksandrov et al., 2021).
Biological Activities
Benzothiazole derivatives exhibit a range of biological activities, making them valuable in the development of new therapeutics. Some derivatives are designed as H3 antagonists, showing potential in managing diseases like Alzheimer's, depression, epilepsy, and schizophrenia (Rahmani et al., 2014). Additionally, these compounds have been explored for their anticancer properties, with specific benzothiazoles showing inhibitory effects against breast cancer cell lines (Gona et al., 2015).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives have demonstrated antimicrobial and antifungal activities, making them potential candidates for new antibiotics and antifungal agents. Some compounds show significant activity against gram-negative and gram-positive bacteria, as well as pathogenic fungal strains (Amnerkar et al., 2015).
Material Science Applications
In material science, benzothiazole derivatives are used to modify polymers, enhancing their properties for various applications. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with benzothiazole compounds exhibit increased thermal stability and show promise for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
“2-(propan-2-yl)-1,3-benzothiazol-5-amine” is a benzothiazole derivative. Benzothiazoles are a class of compounds that have been studied for their diverse biological activities. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with. Some benzothiazoles have been found to inhibit enzymes, while others might act as agonists or antagonists at various receptors .
Biochemical Pathways
Benzothiazoles can potentially affect a variety of biochemical pathways, depending on their specific targets. For example, some benzothiazoles have been found to have anticancer activity, potentially affecting pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzothiazoles can vary greatly depending on their specific chemical structure. Some benzothiazoles are well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzothiazoles can vary greatly depending on their specific targets and mode of action. Some benzothiazoles have been found to have anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(Propan-2-yl)-1,3-benzothiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological effects . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can modulate various biochemical pathways, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, which share structural similarities with this compound, have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the modulation of signaling pathways and gene expression, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action of this compound involves complex interactions that modulate various biochemical pathways, contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the stability of thiophene derivatives, which are structurally related to this compound, can affect their biological activity over time . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives exhibit dose-dependent effects, with higher doses leading to increased biological activity . At high doses, toxic or adverse effects may be observed, indicating the need for careful dosage optimization. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, thiophene derivatives are known to participate in metabolic reactions that influence their biological activity . The metabolic pathways of this compound are complex and involve multiple enzymatic reactions, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action.
Properties
IUPAC Name |
2-propan-2-yl-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCKGQCWWECLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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